molecular formula C11H17BClNO2 B1442648 (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride CAS No. 1452577-03-5

(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride

Cat. No.: B1442648
CAS No.: 1452577-03-5
M. Wt: 241.52 g/mol
InChI Key: DKKSCNVZSQKJLA-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride is an organoboron compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a boronic acid functional group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds, a key reaction in the synthesis of complex organic molecules and pharmaceutical intermediates . The integration of the pyrrolidine ring, a saturated nitrogen heterocycle, is a significant feature. The pyrrolidine scaffold is employed by medicinal chemists to explore pharmacophore space and modulate the physicochemical properties of drug candidates, contributing to stereochemistry and increased three-dimensional coverage due to the ring's non-planarity . Over 85% of all FDA-approved drug molecules contain heterocycles, underscoring their importance in the development of new biologically active compounds . This chemical is provided for research applications such as method development in palladium-catalyzed cross-coupling and as a building block in the synthesis of compounds for investigative purposes. Please Note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is not suitable for human consumption.

Properties

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6,14-15H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKSCNVZSQKJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation

The primary method for introducing the boronic acid group involves palladium-catalyzed borylation of an aryl halide precursor bearing the pyrrolidin-1-ylmethyl substituent. The catalyst and base selection are critical for reaction efficiency.

Catalysts:

  • Palladium complexes such as Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride), Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂, and related species are commonly employed.

Bases:

  • Organic bases (e.g., triethylamine, pyridine) or inorganic bases (e.g., potassium acetate, sodium hydroxide) are used to facilitate the borylation step.

Typical Reaction Conditions:

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water.
  • Temperature: Generally 80–100 °C.
  • Reaction time: 1–4 hours depending on substrate and catalyst loading.

Example Procedure:

  • Aryl bromide bearing the pyrrolidin-1-ylmethyl group is dissolved in DMF.
  • Pd(dppf)Cl₂ catalyst and potassium acetate base are added.
  • Bis(pinacolato)diboron (B₂pin₂) is introduced as the boron source.
  • The mixture is heated at 90 °C for 1–2 hours under inert atmosphere.
  • After completion, the reaction mixture is cooled and worked up by aqueous extraction and purification.

Suzuki-Miyaura Cross-Coupling Variant

Alternatively, the boronic acid moiety can be introduced via Suzuki coupling of a halogenated pyrrolidin-1-ylmethylbenzene with a boron reagent.

  • The reaction utilizes palladium catalysts similar to those in borylation.
  • Bases such as sodium hydroxide or potassium carbonate are used.
  • Solvents include mixtures of water and organic solvents like ethanol or toluene.
  • The reaction proceeds under reflux or elevated temperature with inert atmosphere.

Conversion to Hydrochloride Salt

Post-synthesis, the free boronic acid is converted to its hydrochloride salt to improve stability and solubility:

  • The crude boronic acid is dissolved in an appropriate solvent (e.g., acetone or ethanol).
  • Hydrochloric acid or hydrogen chloride gas is introduced at controlled temperature (0–30 °C).
  • The salt precipitates out and is isolated by filtration, washed, and dried.
  • This step enhances the compound’s crystalline form and purity.

Purification Techniques

Purification is typically achieved by:

  • Filtration and washing of precipitated hydrochloride salt.
  • Recrystallization from solvents such as acetone, ethanol, or ethyl acetate.
  • Chromatographic methods like flash column chromatography (FCC) using solvent systems such as petroleum ether and ethyl acetate mixtures.

Summary of Key Parameters in Preparation

Step Reagents/Conditions Notes
Aryl halide preparation Pyrrolidin-1-ylmethylbenzene derivatives Precursor synthesis step
Borylation Pd(dppf)Cl₂ (0.02–0.04 equiv), B₂pin₂, KOAc, DMF, 90 °C, 1–2 h High catalyst efficiency crucial
Suzuki coupling (alternative) Pd catalyst, base (NaOH/K₂CO₃), aqueous-organic solvent, reflux Used when boronate esters are coupled
Hydrochloride salt formation HCl in acetone or ethanol, 0–30 °C Enhances stability and crystallinity
Purification Filtration, recrystallization, FCC with PE:EtOAc Achieves >97% purity by HPLC

Research Findings and Optimization Notes

  • The choice of palladium catalyst significantly impacts yield and purity; Pd(dppf)Cl₂ is often preferred for its stability and activity.
  • The base must be carefully selected to avoid side reactions; potassium acetate is frequently used in borylation.
  • Solvent polarity affects the reaction rate and product solubility; DMF and THF mixtures are common.
  • Conversion to hydrochloride salt improves handling and storage, and facilitates isolation of a crystalline product with high purity (>99% by HPLC).
  • Purification by flash chromatography with petroleum ether and ethyl acetate provides efficient removal of impurities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The boronic acid group in (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid derivatives.

    Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 229009-41-0

The compound features a boronic acid functional group, which is crucial for its reactivity in various chemical reactions, including Suzuki coupling and other cross-coupling reactions.

Anticancer Research

One of the prominent applications of (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride is in the field of cancer research. Studies have demonstrated its effectiveness as an inhibitor in various cancer cell lines. For instance, it has been evaluated for its inhibitory activity against the AF9-DOT1L interaction, which is relevant in acute myeloid leukemia (AML). The compound exhibited a half-maximal inhibitory concentration (IC50_{50}) of approximately 5.3 µM, indicating moderate potency against this target .

Table 1: Inhibitory Activity of Related Compounds

CompoundIC50_{50} (µM)Activity Description
153.6 ± 0.3Strong inhibitor
162.7 ± 0.2Strong inhibitor
23>30Inactive
255.3Moderate inhibitor

The presence of the pyrrolidine moiety enhances the compound's ability to penetrate cellular membranes and interact with its biological targets effectively .

Synthetic Chemistry

This compound is extensively utilized in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki reactions. These reactions are vital for constructing complex organic molecules and are widely applied in pharmaceutical synthesis.

Table 2: Reaction Conditions for Suzuki Coupling

Reaction ConditionsYield (%)
Tetrakis(triphenylphosphine)palladium(0), sodium carbonate, water/toluene at 80°C for 10 h92.78
Bis-triphenylphosphine-palladium(II) chloride, potassium carbonate, THF/water at reflux for 12 h63

These reactions demonstrate high yields, showcasing the compound's utility in generating diverse chemical entities that can be further explored for biological activity .

Case Study 1: Anticancer Activity

A study investigated the structure-activity relationship (SAR) of various derivatives of this compound. The findings revealed that modifications to the phenyl ring significantly influenced the inhibitory potency against AML cells. Compounds with piperidine or pyrrolidine substituents exhibited enhanced activity compared to those lacking these groups .

Case Study 2: Synthesis of Novel Compounds

In another study, this compound was employed to synthesize novel indole derivatives that showed promising anticancer properties. The reaction conditions were optimized to improve yields and purity, demonstrating the compound's versatility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Identifiers :

  • IUPAC Name : [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride
  • CAS Number : 1452577-03-5
  • Molecular Formula: C₁₁H₁₆BClNO₂
  • Molar Mass : ~241.55 g/mol (calculated)
  • Synonyms: BB-2453, 4-(pyrrolidin-1-ylmethyl)phenylboronic acid hydrochloride

The compound has been discontinued in commercial catalogs (e.g., CymitQuimica) but remains relevant in research contexts for its structural and functional attributes .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituent Molar Mass (g/mol) Similarity Score Key Features
(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride 1452577-03-5 C₁₁H₁₆BClNO₂ Pyrrolidinylmethyl 241.55 - Hydrophilic pyrrolidine, hydrochloride salt enhances solubility
(4-(Pyrrolidin-1-yl)phenyl)boronic acid 229009-41-0 C₁₀H₁₄BNO₂ Pyrrolidinyl 199.04 0.80 Lacks methylene linker; reduced steric bulk
(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride 938465-64-6 C₉H₁₄BClNO₂ Dimethylaminomethyl 209.48 0.70 Smaller amine group; higher basicity
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride 2096339-70-5 C₁₃H₂₀BClN₂O₂ 4-Ethylpiperazinyl 294.57 0.81 Piperazine ring with ethyl group; increased hydrophobicity
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride 1704068-65-4 C₁₄H₂₂BClNO₂ 4-Methylpiperidinylethyl 282.60 - Bulky substituent; potential for enhanced target binding

Biological Activity

(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of biological research. Its unique structure, which includes a pyrrolidine moiety, suggests potential interactions with biological macromolecules, making it a candidate for therapeutic applications, particularly in cancer and bacterial infections.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through reversible covalent bonding. Boronic acids are known for their ability to bind to diols, which are common in carbohydrates and glycoproteins on cell surfaces. This property can be exploited for selective targeting of cells or pathogens.

Key Mechanisms:

  • Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.
  • Cell Signaling Modulation: The compound may influence pathways involved in cell proliferation and apoptosis through its interactions with signaling proteins.
  • Antibacterial Activity: The recognition of bacterial glycolipids by boronic acids can lead to bacterial aggregation and subsequent cell death .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anticancer Properties

Studies have indicated that boronic acid derivatives exhibit anticancer activity by modulating the activity of specific enzymes involved in tumor progression. For instance, compounds similar to this one have been shown to inhibit monoacylglycerol lipase (MAGL), which is implicated in cancer progression and pain management .

2. Antibacterial Effects

The compound has demonstrated significant antibacterial properties against gram-positive and gram-negative bacteria. The mechanism involves the recognition of bacterial surface components, leading to aggregation and enhanced susceptibility to antibiotics .

Case Studies

Several studies have explored the biological activities of boronic acid derivatives, including this compound:

Study 1: Anticancer Activity

A study investigated the effects of various boronic acid derivatives on cancer cell lines. The results showed that compounds with a similar structure exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential for further development as anticancer agents .

Study 2: Bacterial Detection

Another research project focused on the use of boronic acids for bacterial detection. The study highlighted how phenylboronic acids could enhance the aggregation of bacteria, improving detection sensitivity and providing a novel approach for early infection diagnosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy.

Key Pharmacokinetic Properties:

  • Absorption: Rapid absorption is expected due to its small molecular size.
  • Distribution: The presence of the pyrrolidine ring may enhance membrane permeability.
  • Metabolism: The compound may undergo metabolic transformations involving hydroxylation or conjugation.
  • Excretion: Primarily through renal pathways, necessitating evaluation of nephrotoxicity .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of MAGL
AntibacterialBacterial aggregation via glycoprotein interaction
Enzyme inhibitionBinding to active sites

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis is typically employed:

Alkylation : React 4-bromophenylboronic acid with pyrrolidine in the presence of a base (e.g., K2_2CO3_3) and a palladium catalyst to introduce the pyrrolidinylmethyl group.

Hydrochloride salt formation : Treat the intermediate with HCl in a polar solvent (e.g., ethanol) to isolate the hydrochloride salt.

  • Critical factors : Catalyst loading (e.g., Pd(OAc)2_2 vs. Pd(dppf)Cl2_2), solvent polarity, and stoichiometry of HCl impact crystallinity and purity. Reaction monitoring via TLC or HPLC is advised .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR : 1^{1}H and 13^{13}C NMR should confirm the pyrrolidine moiety (δ ~2.8–3.2 ppm for N-CH2_2 protons) and boronic acid group (δ ~7.5–8.2 ppm for aromatic protons adjacent to boron).
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ for C11_{11}H16_{16}BClNO2+_2^+).
  • Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are its primary applications in organic synthesis?

  • Suzuki-Miyaura coupling : The boronic acid moiety enables cross-coupling with aryl halides to form biaryl structures, useful in drug discovery.
  • Reactivity note : The hydrochloride salt enhances solubility in polar solvents (e.g., DMF/H2_2O mixtures), facilitating reactions under mild conditions (room temperature, aerobic) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency with electron-deficient aryl halides?

  • Strategies :

  • Use PdCl2_2(PPh3_3)2_2 or SPhos ligands to stabilize the catalyst in sterically hindered reactions.
  • Add Na2_2CO3_3 as a base to maintain pH > 9, preventing boronic acid decomposition.
  • Troubleshooting : If side products dominate, analyze reaction intermediates via LC-MS to identify hydrolysis or protodeboronation pathways .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

  • Degradation pathways : Hydrolysis of the boronic acid group in humid environments or oxidation of the pyrrolidine ring.
  • Storage recommendations :

  • Anhydrous conditions: Store under argon at −20°C with desiccants (e.g., molecular sieves).
  • Stability monitoring: Periodic 11^{11}B NMR or FTIR to detect boroxine formation (B-O-B peaks at ~1370 cm1^{-1}) .

Q. How should contradictory solubility data across studies be resolved?

  • Experimental design :

Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–12) using dynamic light scattering (DLS) or UV-Vis spectroscopy.

Temperature dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic vs. kinetic factors.

  • Case study : Discrepancies in DMSO solubility (~50 mg/mL vs. ~30 mg/mL) may arise from residual solvents in the crystalline lattice; use Karl Fischer titration to quantify water content .

Q. What strategies are effective for minimizing byproducts during derivatization of the pyrrolidine group?

  • Approaches :

  • Protecting groups : Use Boc or Fmoc to shield the secondary amine during functionalization.
  • Selective alkylation : Employ bulky electrophiles (e.g., tert-butyl bromoacetate) to reduce N- vs. C-alkylation competition.
  • Kinetic analysis : Monitor reaction progress via inline IR spectroscopy to identify optimal quenching times .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride
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(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride

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